molecular formula C15H18BrNO2 B15358811 3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate

3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate

Cat. No.: B15358811
M. Wt: 324.21 g/mol
InChI Key: BRCDOFCLMDNAGM-UHFFFAOYSA-N
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Description

3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane (DCM). The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to facilitate the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new pharmaceuticals.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate exerts its effects involves its interaction with molecular targets and pathways. The bromine atom in the indole ring can enhance the compound's binding affinity to various receptors, leading to biological activity. The specific pathways and targets depend on the context in which the compound is used, such as in drug development or material synthesis.

Comparison with Similar Compounds

  • 5-Bromo-1H-indole: A simpler indole derivative without the 2,2-dimethylpropyl acetate group.

  • 2,2-Dimethylpropyl acetate: A different ester that lacks the bromo-indole moiety.

  • Indole-3-acetic acid: Another indole derivative with different functional groups.

Uniqueness: 3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate is unique due to its combination of the bromo-indole structure and the 2,2-dimethylpropyl acetate group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C15H18BrNO2

Molecular Weight

324.21 g/mol

IUPAC Name

[3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropyl] acetate

InChI

InChI=1S/C15H18BrNO2/c1-10(18)19-9-15(2,3)7-11-8-17-14-5-4-12(16)6-13(11)14/h4-6,8,17H,7,9H2,1-3H3

InChI Key

BRCDOFCLMDNAGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C)(C)CC1=CNC2=C1C=C(C=C2)Br

Origin of Product

United States

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